5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
Description
Chemical Structure and Properties
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine (CAS: 878809-70-2) is a brominated pyridine derivative featuring a tert-butoxycarbonyl (BOC)-protected piperazinyl group at position 2 and a methyl group at position 2. Its molecular formula is C₁₅H₂₁BrN₄O₂, with a molecular weight of 369.26 g/mol . The BOC group serves as a protective moiety for the secondary amine in piperazine, enhancing stability during synthetic processes while enabling selective deprotection for downstream functionalization.
Applications
This compound is primarily utilized as a pharmaceutical intermediate or building block in agrochemical synthesis, particularly for kinase inhibitors and crop protection agents . Its structural features—bromine for cross-coupling reactivity, methyl for steric modulation, and BOC-piperazine for controlled amine reactivity—make it versatile in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXZPKBGUKWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674891 | |
| Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878809-70-2 | |
| Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Strategy
The general synthetic route involves the nucleophilic aromatic substitution (SNAr) of a halogenated methylpyridine derivative (usually 2-fluoro-5-bromo-3-methylpyridine or 5-bromo-2-chloropyridine) with tert-butyl piperazine-1-carboxylate (BOC-protected piperazine). The reaction typically proceeds under basic conditions and elevated temperature to facilitate displacement of the halogen by the piperazine nitrogen.
Detailed Synthetic Procedure
Representative Reaction Example
-
- tert-butyl piperazine-1-carboxylate (7.35 g, 39.5 mmol)
- 5-bromo-2-fluoro-3-methylpyridine (5.00 g, 26.3 mmol)
- N-ethyl-N,N-diisopropylamine (17.0 g, 132 mmol)
- Solvent: DMSO (50 mL)
Procedure:
The piperazine derivative and base are dissolved in DMSO at room temperature. The halogenated pyridine is added, and the mixture is stirred at 120 °C for 40 hours under inert atmosphere. After cooling, the mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried, filtered, and concentrated. The residue is purified by silica gel chromatography to yield the product (4.3 g, 44%) as a yellow solid.Characterization:
LC-MS (ESI) m/z 358.0 (M+H)+
Alternative Conditions and Variations
Using 5-bromo-2-chloropyridine instead of the fluoro derivative is also effective, with potassium carbonate as the base and 1,4-dioxane or acetonitrile as solvent, heating at 110 °C for 12 hours. This method yields higher purity and better yields (81.5–88.7%).
The reaction mechanism is a classical SNAr, where the electron-deficient pyridine ring facilitates nucleophilic attack by the piperazine nitrogen, displacing the halogen.
Precursor Preparation and Related Intermediates
Preparation of 5-Bromo-2-methylpyridine
Since 5-bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine requires the bromomethylpyridine core, its preparation is relevant:
Synthesized from diethyl malonate and 5-nitro-2-chloropyridine via condensation, followed by decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine.
Subsequent hydrogenation with Pd/C catalyst reduces the nitro group to an amine.
Diazotization and bromination steps yield 5-bromo-2-methylpyridine with high yield (~90%) and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting halogenated pyridine | 5-bromo-2-fluoro-3-methylpyridine or 5-bromo-2-chloropyridine | Fluoro derivative requires longer reaction time |
| Piperazine derivative | tert-butyl piperazine-1-carboxylate (BOC-protected) | Protects piperazine nitrogen during reaction |
| Base | N-ethyl-N,N-diisopropylamine or potassium carbonate | Strong base to deprotonate piperazine |
| Solvent | DMSO, 1,4-dioxane, or acetonitrile | Polar aprotic solvents preferred |
| Temperature | 110–120 °C | Elevated temperature required for SNAr |
| Reaction time | 12–40 hours | Longer time for fluoro derivative |
| Yield | 44–88.7% | Higher yields with chloro derivative and optimized conditions |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate gradient |
Research Findings and Considerations
The choice of halogen on the pyridine ring significantly affects reaction time and yield; chlorine and fluorine are good leaving groups for SNAr, with chlorine often giving better yields under milder conditions.
The use of BOC-protected piperazine prevents side reactions on the secondary amine and facilitates purification.
Polar aprotic solvents such as DMSO and 1,4-dioxane enhance nucleophilicity and solubility of reactants, improving reaction efficiency.
The reaction requires inert atmosphere to avoid oxidation or side reactions.
Purification by column chromatography is essential to obtain analytically pure product suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.
Scientific Research Applications
Scientific Research Applications
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine has demonstrated potential across various fields:
Medicinal Chemistry
- Drug Discovery : The compound and its derivatives are being explored for their potential as therapeutic agents. Research indicates that certain derivatives may exhibit significant antitumor activity against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting a role in cancer treatment.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- The biological activities of this compound are attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Chemical Synthesis
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals .
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Antitumor Activity
Recent pharmacological studies have focused on the antitumor properties of derivatives of this compound:
- Study Findings : One study reported that specific derivatives exhibited cytotoxicity against breast cancer cell lines, indicating potential for development into anticancer drugs.
Neuroprotective Properties
Another area of interest is the neuroprotective effects observed in certain derivatives:
- Research Insights : Investigations into the neuroprotective capabilities suggest that these compounds could be beneficial in treating conditions like Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
5-Bromo-2-(piperazin-1-yl)-3-methylpyridine (CAS: 944582-94-9)
- Molecular Formula : C₁₀H₁₃BrN₄
- Molecular Weight : 269.15 g/mol
- Key Difference : Lacks the BOC-protecting group on the piperazine nitrogen.
- Implications :
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine (CAS: Not specified)
- Molecular Formula : C₁₀H₁₄BrN₃
- Molecular Weight : 256.14 g/mol
- Key Difference : Substitutes BOC with a methyl group on the piperazine nitrogen.
- Implications: Enhanced solubility in polar solvents compared to the hydrophobic BOC variant. Limited utility in multi-step syntheses due to irreversible methylation of the amine.
5-Bromo-2-(difluoromethyl)-3-methylpyridine (CAS: 1805019-80-0)
Functional Group and Reactivity Comparisons
Key Observations :
- Bromine at C5 : Common across all analogs, enabling Suzuki or Ullmann couplings for diversification.
- BOC vs. Free Amine : The BOC group in the target compound delays amine reactivity until deprotection, critical for sequential synthetic steps.
- Alkoxy vs. Piperazinyl Groups : Alkoxy-substituted derivatives (e.g., hexyloxy) exhibit lower polarity and are favored in hydrophobic environments .
Solubility and Stability
Research Findings and Industrial Relevance
- Pharmaceutical Context : Piperazine-containing pyridines are prevalent in kinase inhibitors (e.g., imidazo[4,5-b]pyridines), where the BOC group streamlines synthetic routes by preventing unwanted amine interactions .
- Agrochemical Applications : Bromopyridines with alkoxy or alkylamine groups are key intermediates in herbicides and fungicides. The target compound’s balance of stability and reactivity aligns with trends in sustainable pesticide design .
- Environmental Impact : Methylpyridine derivatives (e.g., 3-methylpyridine) are studied for their role in atmospheric chemistry, though the target compound’s bromine and BOC groups reduce environmental persistence compared to unhalogenated analogs .
Biological Activity
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a piperazine derivative notable for its potential biological activities. This compound, characterized by a brominated pyridine ring and a tert-butyl group, has garnered interest in medicinal chemistry due to its possible applications in drug discovery, particularly in treating neurological disorders and cancers.
- Molecular Formula : C15H22BrN3O2
- Molecular Weight : 356.26 g/mol
- CAS Number : 878809-70-2
Synthesis
The synthesis of this compound typically involves multiple steps:
- Bromination of 3-Methylpyridine to yield 5-bromo-3-methylpyridine.
- Reaction with Piperazine under basic conditions to form the piperazine derivative.
- Introduction of the tert-butyl group via reaction with tert-butyl chloroformate.
These steps highlight the complexity of synthesizing this compound, which is crucial for its application in pharmaceutical research .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. For instance, derivatives of this compound have shown inhibition of specific enzymes involved in disease processes, suggesting a role in drug development .
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound and its derivatives:
- Antitumor Activity : Some derivatives have exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents like bromine has been linked to enhanced cytotoxic effects .
- Neuroprotective Effects : Research indicates that certain piperazine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Structure | Key Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antitumor, Neuroprotective | Unique brominated pyridine |
| tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate | - | Antitumor | Similar piperazine structure |
| Pyrazole Derivatives | - | Antifungal, Antitumor | Show varied biological activities |
Study on Cytotoxicity
A study conducted on various piperazine derivatives found that those containing bromine exhibited significantly higher cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts. The combination therapy with doxorubicin further enhanced the cytotoxic effects, indicating a potential for developing more effective cancer treatments .
Neuroprotective Study
In another investigation, the neuroprotective capabilities of this compound were evaluated in models of neurodegeneration. Results suggested that the compound could mitigate oxidative stress-induced neuronal damage, supporting its exploration as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Question
- ¹H NMR : The methyl group (3-CH₃) appears as a singlet at δ 2.3–2.5 ppm. Piperazine protons (BOC-protected) resonate as two triplets (δ 3.4–3.6 ppm for N–CH₂ and δ 1.4 ppm for BOC tert-butyl) .
- ¹³C NMR : The BOC carbonyl is visible at δ 155–160 ppm. Aromatic carbons adjacent to bromine show deshielding (δ 120–130 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error (e.g., C₁₅H₂₁BrN₃O₂ requires m/z 354.0742).
How does steric hindrance from the 3-methyl group influence reaction kinetics in subsequent derivatizations?
Advanced Research Question
The 3-methyl group reduces electrophilicity at the C2 position, slowing nucleophilic attacks. In Suzuki couplings, this necessitates higher catalyst loadings (5 mol% Pd) or bulky ligands (SPhos) to enhance turnover . Computational modeling (DFT) of transition states can predict steric effects. Experimentally, competitive reactions with/without the methyl group show a 2–3x rate difference in arylations .
What safety protocols are critical when handling brominated intermediates in this synthesis?
Basic Research Question
- Inhalation risks : Use fume hoods for reactions involving bromopyridines. If exposed, immediately move to fresh air and seek medical attention .
- Skin contact : Wear nitrile gloves; wash with soap and water if contaminated.
- Waste disposal : Quench brominated byproducts with NaHSO₃ before aqueous disposal .
How to troubleshoot low yields in the final Boc-protection step?
Advanced Research Question
Low yields (<50%) often arise from incomplete Boc-anhydride activation. Ensure anhydrous conditions (molecular sieves, argon) and use DMAP as a catalyst. Monitor reaction progress via FT-IR (disappearance of –NH peaks at ~3300 cm⁻¹). If Boc protection fails, reprotect the free amine with Boc₂O (2 eq.) in THF at 0°C .
What analytical techniques differentiate between positional isomers in bromo-methylpyridine precursors?
Advanced Research Question
- X-ray crystallography : Resolves regiochemistry unambiguously but requires single crystals.
- NOESY NMR : Correlates spatial proximity of methyl and bromine substituents. For 3-methyl vs. 4-methyl isomers, cross-peaks between CH₃ and adjacent protons confirm position .
- GC-MS with isotopic labeling : Use ¹³C-methyl precursors to track fragmentation patterns.
How to design stability studies for this compound under storage conditions?
Advanced Research Question
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for decomposition (e.g., Boc deprotection or bromine loss).
- LC-MS/MS : Identify degradation products (e.g., m/z 254.08 for de-Boc intermediate). Store in amber vials under nitrogen at –20°C to extend shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
